4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline
Description
Properties
IUPAC Name |
4-(7-azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3/c15-9-1-6-12-13(7-9)16-8-17-14(12)18-10-2-3-11(18)5-4-10/h1,6-8,10-11H,2-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDCXXBUCZBOHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2C3=NC=NC4=C3C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline combines a bicyclic amine scaffold with a fluorinated quinazoline core. The 7-azabicyclo[2.2.1]heptane moiety introduces conformational rigidity, while the 7-fluoro substituent enhances electronic properties critical for biological target engagement.
Therapeutic Relevance
Patent EP2491042A1 highlights derivatives of this structural class as modulators of ion channels, with applications in cystic fibrosis and primary ciliary dyskinesia therapy. The fluorinated quinazoline component contributes to improved pharmacokinetic profiles compared to non-fluorinated analogues.
Synthetic Strategies Overview
Retrosynthetic Analysis
Two primary disconnections emerge:
- Quinazoline Core Formation followed by 7-azabicyclo[2.2.1]heptane coupling
- Bicyclic Amine Synthesis prior to quinazoline annulation
Comparative studies favor the first approach due to better control over regioselectivity in fluorination steps.
Critical Intermediate: 2,4-Dichloro-7-fluoroquinazoline
As demonstrated in PMC3295509, this compound serves as the linchpin for subsequent nucleophilic substitutions:
**Synthesis Protocol (Adapted from ):**
1. Cyclization of 2-amino-4-fluorobenzoic acid with sodium cyanate
2. Chlorination using POCl3/N,N-diethylaniline
Key parameters:
- POCl3 stoichiometry: 6 eq relative to dihydroquinazolinedione
- Reaction time: 12-14 hours at reflux (110°C)
- Yield: 94% after recrystallization
Detailed Preparation Methods
Method A: Sequential Chlorination-Amination
Step 1: 2,4-Dichloro-7-fluoroquinazoline Synthesis
Reagents:
- 7-fluoroquinazoline-2,4(1H,3H)-dione (1.0 eq)
- POCl3 (6.0 eq)
- N,N-diethylaniline (1.01 eq)
Procedure:
1. Reflux mixture for 12 hr under nitrogen
2. Distill excess POCl3 under reduced pressure
3. Quench in ice-water, filter, and recrystallize from acetone
- MP: 142-144°C
- $$ ^1H $$ NMR (400 MHz, CDCl3): δ 8.35 (dd, J=8.4, 5.6 Hz, 1H), 7.85 (td, J=8.4, 2.8 Hz, 1H), 7.65 (dd, J=9.2, 2.8 Hz, 1H)
- Purity: >99% by HPLC (C18, 254 nm)
Step 2: Amine Coupling
Reagents:
- 2,4-Dichloro-7-fluoroquinazoline (1.0 eq)
- 7-Azabicyclo[2.2.1]heptane hydrochloride (1.2 eq)
- DIPEA (3.0 eq)
- DMF, 80°C, 6 hr
Workup:
1. Dilute with ethyl acetate
2. Wash with 5% LiCl solution
3. Column chromatography (SiO2, EtOAc/hexane)
Optimization Insights:
Method B: One-Pot Annulation-Coupling
Adapting PMC6259244's approach for chloromethylquinazolines:
Reaction Sequence:
1. o-Anthranilic acid derivative → Quinazolinone
2. In situ chlorination with SOCl2
3. Direct amine coupling without isolation
Advantages:
- Reduced purification steps
- Higher throughput for scale-up
Critical Parameters:
- Temperature control during chlorination (0-5°C)
- Strict anhydrous conditions for SOCl2 reactivity
- Yield range: 58-63%
Analytical Characterization
Spectroscopic Fingerprinting
Key NMR Signals (Method A Product):
- $$ ^1H $$ NMR (500 MHz, DMSO-d6):
δ 8.42 (d, J=7.5 Hz, 1H, H-5),
7.89 (m, 1H, H-6),
4.15 (br s, 1H, bridgehead H),
3.78 (m, 2H, N-CH2),
2.95 (m, 2H, bridge CH2)
Mass Spec:
- ESI-MS m/z 302.1 [M+H]+ (calc. 302.09)
PXRD Confirmation
Patent EP2491042A1 reports characteristic peaks:
| 2θ (°) | d-spacing (Å) | Relative Intensity |
|---|---|---|
| 7.8 | 11.33 | 100% |
| 15.4 | 5.75 | 85% |
| 18.2 | 4.87 | 78% |
Scale-Up Challenges and Solutions
Exothermic Control in Chlorination
Polymorphism Management
- Implemented through controlled cooling profiles
- Use of anti-solvent crystallization (IPA/water)
- In-line FBRM for particle size distribution control
Emerging Methodologies
Continuous Flow Approaches
- Microreactor chlorination reduces POCl3 inventory by 80%
- Residence time optimization: 8 min at 120°C
- Integrated quench system improves safety profile
Catalytic Amination
Pilot studies show:
- Pd(OAc)2/Xantphos catalyst system
- 90°C in tert-amyl alcohol
- Yield improvement to 82% with 0.5 mol% catalyst loading
Chemical Reactions Analysis
4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, often using nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of 4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline exhibit significant antimicrobial properties. A study synthesized a series of quinoline derivatives, which were evaluated for their antibacterial and antifungal activities against various pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated that certain compounds demonstrated potent activity, suggesting their potential as new antimicrobial agents .
Inhibition of Acetylcholinesterase
The compound's structural features suggest potential activity as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer’s disease. Compounds with similar structures have shown promising results in inhibiting acetylcholinesterase, thereby increasing acetylcholine levels and improving cognitive function .
In Vivo Studies
In vivo studies have been conducted to evaluate the efficacy of these compounds in animal models. For instance, the antimicrobial activity was assessed using a mouse protection test, where specific derivatives showed significant protection against bacterial infections at certain dosages .
Molecular Docking Studies
Molecular docking simulations have been utilized to predict the binding affinity of these compounds to target enzymes such as acetylcholinesterase. These studies provide insights into the interactions at the molecular level, guiding further modifications to enhance efficacy and selectivity .
Mechanism of Action
The mechanism of action of 4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved can include signal transduction cascades that affect cellular processes such as gene expression, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core Influence : Replacement of quinazoline with oxadiazole (as in Compound 46) shifts activity toward antimalarial targets, whereas pyridine-carbonyl derivatives (endo-3/exo-3) prioritize opioid receptor binding .
- Fluorine vs. Trifluoromethyl : The 7-fluoro group in the target compound may improve metabolic stability compared to trifluoromethyl-substituted analogs (e.g., ), which enhance lipophilicity but risk increased toxicity.
- Rigidity and Bioavailability: The 7-azabicyclo[2.2.1]heptane group’s conformational restraint enhances target engagement compared to flexible amines, as seen in norbornane-derived pharmaceuticals .
Physicochemical and Pharmacokinetic Profiles
Notes:
- The fluorine atom in the target compound enhances resistance to cytochrome P450-mediated metabolism, a advantage over non-fluorinated analogs like the ethanol derivative .
- Crystalline forms (e.g., HCl salts) are critical for improving solubility, as demonstrated in related quinoline-carboxamides .
Pharmacological Activities
- Antimalarial Activity : The oxadiazole derivative (Compound 46) showed potent activity against Plasmodium falciparum (IC₅₀ = 0.004 μM), suggesting azabicycloheptane’s role in targeting parasitic enzymes .
- Opioid Receptor Modulation : Pyridine-carbonyl derivatives () exhibited dual δ/κ opioid agonism, with stereochemistry (endo vs. exo) influencing receptor selectivity.
Biological Activity
4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H13FN2
- Molecular Weight : 232.25 g/mol
- CAS Number : 2415503-53-4
The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). The compound is believed to act as a ligand for cholinergic receptors, which play critical roles in neurotransmission and cognitive functions.
Anticholinergic Effects
Research indicates that compounds within the azabicyclo family can exhibit anticholinergic properties, potentially influencing conditions such as anxiety and panic disorders. The involvement of orexin receptors in stress responses suggests that this compound may modulate autonomic responses related to anxiety .
Neuroprotective Properties
Studies have shown that derivatives of azabicyclo compounds can provide neuroprotective effects, possibly through the inhibition of oxidative stress pathways and modulation of neurotransmitter levels. This is particularly relevant in neurodegenerative diseases where cholinergic signaling is impaired.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticholinergic | Potential to reduce panic-associated behaviors | |
| Neuroprotective | Inhibition of oxidative stress | |
| Receptor Modulation | Interaction with cholinergic receptors |
Case Study: Orexin Receptor Involvement
A notable study investigated the role of orexin receptors in CO2-induced panic responses. The findings suggested that targeting these receptors could mitigate panic symptoms, indicating a potential therapeutic avenue for compounds like this compound .
Comparative Analysis with Similar Compounds
Comparative studies with other bicyclic compounds, such as tropane alkaloids, reveal that while they share structural similarities, the unique functional groups in this compound may confer distinct pharmacological properties.
Q & A
Q. What are the established synthetic routes for 4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline, and how can purity be optimized?
The synthesis typically involves coupling 7-fluoroquinazoline derivatives with functionalized bicycloheptane amines. Key steps include:
- Intermediate preparation : Use fluorinated benzoic acids (e.g., 4-fluorobenzoic acid) as precursors for quinazoline ring formation .
- Amine coupling : React the quinazoline intermediate with 7-azabicyclo[2.2.1]heptane under nucleophilic substitution conditions, often using catalysts like palladium or copper .
- Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradients) and recrystallization (solvent: ethanol/water) to achieve >98% purity. Monitor purity via HPLC with UV detection at 254 nm .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm bicycloheptane and quinazoline structural motifs. Key signals include aromatic protons (δ 7.5–8.5 ppm) and bridgehead carbons (δ 50–60 ppm) .
- Mass spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ for exact mass validation .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity and stability .
Q. How do solvent systems and pH influence the solubility and stability of this compound?
- Solubility : Test polar aprotic solvents (DMF, DMSO) for dissolution, with aqueous buffers (pH 4–9) for biological assays. Poor solubility in water may require co-solvents (e.g., PEG-400) .
- Stability : Conduct accelerated degradation studies under stress conditions (heat, light, acidic/basic hydrolysis). Monitor via HPLC to identify degradation products (e.g., hydrolyzed quinazoline rings) .
Advanced Research Questions
Q. What mechanistic insights exist for the compound’s interactions with biological targets?
- Kinetic studies : Use stopped-flow spectroscopy to measure binding rates with enzymes (e.g., kinases). Competitive inhibition assays (IC₅₀ determination) with ATP analogs reveal binding affinity .
- Isotopic labeling : Incorporate ¹⁸O or deuterium into the bicycloheptane moiety to track metabolic pathways via mass spectrometry .
Q. How can computational modeling optimize the compound’s pharmacodynamic profile?
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase). Focus on hydrogen bonding between the fluoroquinazoline group and catalytic lysine residues .
- DFT calculations : Analyze electron density maps to predict regioselectivity in derivatization reactions (e.g., substitutions at the bicycloheptane bridge) .
Q. What experimental designs mitigate variability in biological activity assays?
- Factorial design : Test factors like incubation time, temperature, and substrate concentration using a 2³ factorial matrix. Response surface methodology (RSM) identifies optimal conditions .
- Controls : Include positive (known inhibitors) and negative (vehicle-only) controls. Normalize data to protein concentration (Bradford assay) to reduce batch-to-batch variability .
Q. How should researchers resolve contradictions in reported IC₅₀ values across studies?
- Cross-validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) under standardized conditions (e.g., 37°C, 5% CO₂).
- Statistical analysis : Apply ANOVA to assess inter-lab variability. Meta-analysis of published data may reveal confounding factors (e.g., assay pH or serum content) .
Q. What advanced separation techniques improve yield in large-scale synthesis?
Q. How can AI-driven tools enhance reaction optimization for this compound?
Q. What strategies identify degradation pathways in long-term stability studies?
- Forced degradation : Expose the compound to UV light (ICH Q1B guidelines) and oxidative stress (H₂O₂). Use LC-MS/MS to characterize radical-mediated byproducts .
- Isotope ratio monitoring : Track ¹³C-labeled analogs to distinguish hydrolytic vs. oxidative degradation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
